molecular formula C20H22N4O5 B11082671 2-(3-methylphenoxy)-N'-{(E)-[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}acetohydrazide

2-(3-methylphenoxy)-N'-{(E)-[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}acetohydrazide

Cat. No.: B11082671
M. Wt: 398.4 g/mol
InChI Key: RUCGVOBBKXVHPN-FYJGNVAPSA-N
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Description

2-(3-methylphenoxy)-N’-{(E)-[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a nitrophenyl group, and a hydrazide linkage. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N’-{(E)-[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}acetohydrazide typically involves multiple steps:

    Formation of the hydrazide: The initial step involves the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid. This is followed by the reaction with hydrazine hydrate to yield 3-methylphenoxyacetohydrazide.

    Condensation Reaction: The hydrazide is then reacted with 4-(morpholin-4-yl)-3-nitrobenzaldehyde under acidic conditions to form the final product through a condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N’-{(E)-[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

2-(3-methylphenoxy)-N’-{(E)-[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N’-{(E)-[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide linkage allows it to form stable complexes with metal ions, which can inhibit or activate various enzymatic pathways. Additionally, the nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methylphenoxy)-N’-{(E)-[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and participate in redox reactions makes it a valuable compound for various applications.

Properties

Molecular Formula

C20H22N4O5

Molecular Weight

398.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H22N4O5/c1-15-3-2-4-17(11-15)29-14-20(25)22-21-13-16-5-6-18(19(12-16)24(26)27)23-7-9-28-10-8-23/h2-6,11-13H,7-10,14H2,1H3,(H,22,25)/b21-13+

InChI Key

RUCGVOBBKXVHPN-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]

Origin of Product

United States

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